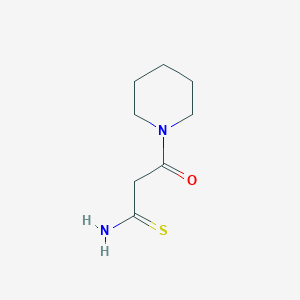

3-Oxo-3-piperidin-1-ylpropanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-piperidin-1-ylpropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c9-7(12)6-8(11)10-4-2-1-3-5-10/h1-6H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMIKPMPNVWMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377932 | |

| Record name | 3-oxo-3-piperidin-1-ylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172261-25-5 | |

| Record name | 3-oxo-3-piperidin-1-ylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Oxo 3 Piperidin 1 Ylpropanethioamide

Methodologies for the Preparation of Malonthioamide Derivatives

Malonthioamides and their derivatives are a class of compounds characterized by a thiocarbonyl group adjacent to a methylene (B1212753) group, which is in turn flanked by another electron-withdrawing group. The synthesis of these compounds often involves the reaction of active methylene compounds with a source of sulfur and an amine. A common and historical approach to thioamide synthesis is the Willgerodt-Kindler reaction. This reaction typically involves the use of an aldehyde or ketone, an amine (such as morpholine (B109124) or piperidine), and elemental sulfur. rsc.org

Modern methodologies have sought to improve upon classical methods by employing milder reaction conditions and offering a broader substrate scope. One such approach involves the three-component condensation of a carbonyl compound, an amine, and elemental sulfur. rsc.org This one-pot synthesis is highly atom-economical. For instance, various aromatic aldehydes can react with cyclic secondary amines like piperidine (B6355638) and sulfur in a deep eutectic solvent (DES) to afford the corresponding thioamides in good to excellent yields. rsc.org

Another strategy for the synthesis of related β-ketothioamides involves the reaction of a β-keto ester with a Grignard reagent followed by treatment with an isothiocyanate. More direct methods include the condensation of acetophenones with aryl or alkyl isothiocyanates in the presence of a base like sodium hydride. mdpi.com

The following table summarizes various conditions used for the synthesis of thioamide derivatives, illustrating the diversity of applicable methods.

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Aromatic Aldehyde, Piperidine, Elemental Sulfur | Choline (B1196258) Chloride:Urea (B33335) (DES), 60 °C, 5 h | Aromatic Thioamide | Good-Excellent | rsc.org |

| Acetophenone, Aryl/Alkyl Isothiocyanate | NaH, 1,4-Dioxane, 30 °C, 2 h | β-Ketothioamide | High | mdpi.com |

| Methyl Ketone, Amine, Elemental Sulfur | Fe3O4@IL-ZnCl2, Solvent-free, Sonication, 80 °C, 5 h | α-Ketothioamide | 34-94 | researchgate.net |

| Methyl Ketone, Amine, Elemental Sulfur | K2CO3, Mechanochemical (Mixer Mill), Solvent-free | α-Ketothioamide | 49-68 | rsc.org |

Optimized Synthesis of 3-Oxo-3-piperidin-1-ylpropanethioamide

While a specific, optimized protocol for the synthesis of this compound is not extensively detailed in the reviewed literature, a plausible and efficient synthesis can be designed based on established methodologies for β-ketothioamides.

Exploration of Precursor Compounds and Reaction Pathways

The synthesis of this compound logically starts from precursors that can provide the three key structural components: the piperidine ring, the three-carbon backbone with a keto group, and the thioamide functionality.

A highly probable reaction pathway involves the use of an active methylene compound as a key precursor. A suitable starting material would be a β-keto ester, such as ethyl acetoacetate (B1235776) or a related derivative. The reaction would likely proceed via a multi-step, one-pot synthesis.

Proposed Reaction Pathway:

Enolate Formation: The active methylene group of the β-keto ester (e.g., ethyl 3-oxobutanoate) is deprotonated by a suitable base to form an enolate.

Reaction with Piperidine: The ester functional group can then undergo aminolysis with piperidine to form the corresponding β-keto amide, 3-oxo-3-(piperidin-1-yl)butanamide.

Thionation: The final step would involve the thionation of the amide to the desired thioamide. Alternatively, a more direct approach could involve the reaction of a precursor with a sulfurating agent in the presence of piperidine.

Another potential pathway could be a variation of the Willgerodt-Kindler reaction, using a suitable three-carbon carbonyl precursor, piperidine, and elemental sulfur.

The following table outlines potential precursor compounds for the synthesis of this compound.

| Precursor Class | Specific Example(s) | Rationale |

| β-Keto Esters | Ethyl acetoacetate | Provides the 3-oxopropanoyl backbone. |

| Active Methylene Amides | 3-Oxo-3-phenylpropanamide | A pre-formed amide that can be thionated. |

| Diketenes | Diketene | A highly reactive precursor for acetoacetyl groups. |

| Isothiocyanates | Acyl isothiocyanates | Can react with nucleophiles to directly introduce the thioamide moiety. |

Catalytic Approaches in this compound Synthesis

Catalysis can play a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of the synthesis of this compound. While specific catalytic systems for this exact molecule are not well-documented, general catalytic methods for thioamide synthesis can be adapted.

Lewis acidic ionic liquids grafted onto magnetic nanoparticles (e.g., Fe3O4@IL-ZnCl2) have been effectively used as heterogeneous catalysts for the synthesis of α-ketothioamides from methyl ketones, amines, and elemental sulfur under solvent-free sonication. researchgate.net This catalyst offers the advantage of easy recovery and reusability. researchgate.net

Base catalysis is also a common feature in thioamide synthesis. For instance, potassium carbonate has been used in the mechanochemical synthesis of α-ketothioamides. rsc.org In the context of synthesizing our target molecule from a β-keto ester, a base would be essential for the initial enolate formation.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several green chemistry approaches can be considered to minimize environmental impact.

Solvent-Free and Alternative Solvents: The use of toxic organic solvents is a major contributor to the environmental footprint of chemical synthesis. Performing reactions under solvent-free conditions, often facilitated by mechanochemistry (ball milling) or sonication, is a highly desirable green alternative. researchgate.netrsc.org Deep eutectic solvents (DES), such as a mixture of choline chloride and urea, have been shown to be effective and environmentally benign media for thioamide synthesis. rsc.org These solvents can sometimes also act as catalysts. rsc.org

Atom Economy: Three-component reactions, such as the condensation of a carbonyl compound, an amine, and sulfur, are inherently atom-economical as they incorporate all or most of the atoms from the starting materials into the final product.

Energy Efficiency: The use of alternative energy sources like ultrasound (sonication) can lead to shorter reaction times and potentially lower reaction temperatures compared to conventional heating, thereby reducing energy consumption. researchgate.net

Catalyst Reusability: Employing heterogeneous catalysts, such as the magnetic nanoparticle-supported catalyst mentioned earlier, allows for simple separation from the reaction mixture and multiple reuses, which reduces waste and cost. researchgate.net

The table below highlights some green chemistry approaches applicable to thioamide synthesis.

| Green Chemistry Principle | Approach | Benefits | Reference |

| Use of Safer Solvents | Deep Eutectic Solvents (e.g., Choline Chloride:Urea) | Biodegradable, low toxicity, can act as a catalyst | rsc.org |

| Energy Efficiency | Sonication | Shorter reaction times, potentially lower temperatures | researchgate.net |

| Catalysis | Recyclable Magnetic Nanoparticle Catalyst (Fe3O4@IL-ZnCl2) | Easy separation and reuse, reducing catalyst waste | researchgate.net |

| Waste Prevention | Solvent-free Mechanochemical Synthesis | Eliminates solvent waste, often high-yielding | rsc.org |

Comprehensive Spectroscopic and Structural Elucidation of 3 Oxo 3 Piperidin 1 Ylpropanethioamide

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 3-Oxo-3-piperidin-1-ylpropanethioamide has been found in the searched scientific literature.

Detailed Proton (¹H) NMR Spectral Analysis

Specific chemical shifts, coupling constants, and multiplicities for the protons of this compound are not available in the public domain.

Carbon-13 (¹³C) NMR and 2D NMR Correlational Studies

The ¹³C NMR chemical shifts and data from 2D NMR experiments such as COSY, HSQC, and HMBC for this compound have not been reported in available scientific literature.

Molecular Weight and Elemental Composition Determination by High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data providing the exact mass and elemental composition of this compound is available in the searched literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific infrared and Raman absorption frequencies for the functional groups present in this compound are not documented in available sources.

Single Crystal X-ray Diffraction Analysis for Solid-State Conformation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound, and therefore, information on its solid-state conformation, bond lengths, and bond angles is unavailable.

Investigation of the Chemical Reactivity and Transformation Pathways of 3 Oxo 3 Piperidin 1 Ylpropanethioamide

Cycloaddition Reactions Leading to Heterocyclic Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. 3-Oxo-3-piperidin-1-ylpropanethioamide, with its reactive π-systems, is a potential candidate for participating in such transformations.

The reaction of thioamides with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a known method for the synthesis of thiazolidin-4-one derivatives. While direct experimental data for the reaction of this compound with DMAD is not extensively documented, the reaction can be inferred from studies on analogous N,N-disubstituted thioureas. In a related synthesis, N,N-disubstituted thioureas react with dialkyl acetylenedicarboxylates, leading to the formation of thiazolidinone derivatives in good yields through a cyclization process. acs.orgresearchgate.net

The proposed mechanism for the reaction of this compound with DMAD would likely involve the initial nucleophilic attack of the sulfur atom of the thioamide onto one of the acetylenic carbons of DMAD. This would be followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl group of the newly formed intermediate, leading to the formation of the five-membered thiazolidin-4-one ring. The presence of the β-keto group in this compound could influence the reaction pathway and the stability of the resulting products.

Table 1: Proposed Reaction of this compound with Dimethyl Acetylenedicarboxylate

| Reactant 1 | Reactant 2 | Proposed Product |

| This compound | Dimethyl Acetylenedicarboxylate (DMAD) | Substituted Thiazolidin-4-one |

The carbon-sulfur double bond of the thiocarbonyl group in this compound can potentially act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. This would provide a direct route to a variety of five-membered heterocyclic systems.

Reaction with Nitrile Oxides: Nitrile oxides are known to undergo 1,3-dipolar cycloaddition reactions with compounds containing C=S bonds. The reaction of this compound with a nitrile oxide would be expected to yield a 1,4,2-oxathiazole derivative. The regioselectivity of this cycloaddition would be governed by the electronic and steric properties of both the nitrile oxide and the thiocarbonyl compound.

Reaction with Azomethine Ylides: Azomethine ylides are another class of 1,3-dipoles that can participate in [3+2] cycloaddition reactions. The reaction with this compound as the dipolarophile would lead to the formation of a thiazolidine (B150603) ring. The stereochemistry of the resulting product would be dependent on the geometry of the azomethine ylide and the reaction conditions. While the cycloaddition of azomethine ylides with C=O and C=C bonds is well-established, their reaction with C=S bonds is less common but mechanistically plausible.

Table 2: Potential [3+2] Cycloaddition Reactions

| 1,3-Dipole | Potential Product with this compound |

| Nitrile Oxide | 1,4,2-Oxathiazole derivative |

| Azomethine Ylide | Thiazolidine derivative |

Reactivity of the Thiocarbonyl Moiety in Condensation and Addition Reactions

The thiocarbonyl group (C=S) is a key reactive center in this compound. It is more polarizable and generally more reactive towards nucleophiles than its carbonyl counterpart (C=O).

Condensation reactions of β-ketothioamides with aldehydes have been reported to yield highly functionalized dihydrothiophenes. This transformation proceeds through a cascade process involving an aldol (B89426) condensation and an intramolecular 1,4-conjugate addition. acs.orgacs.org For instance, the reaction with aromatic aldehydes in the presence of a suitable catalyst could lead to the formation of a six-membered ring through a Knoevenagel-type condensation followed by cyclization.

The thiocarbonyl group can also undergo addition reactions. For example, reaction with hydrazine (B178648) and its derivatives can lead to the formation of hydrazones or pyrazole (B372694) derivatives, depending on the reaction conditions and the structure of the hydrazine. nih.govnih.gov

Reactivity of the α-Carbonyl Functionality in this compound

The α-carbonyl group is flanked by a methylene (B1212753) group, rendering the α-protons acidic and susceptible to deprotonation by a base. This allows the molecule to participate in a variety of condensation reactions.

A prominent example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone in the presence of a basic catalyst, often piperidine (B6355638) itself. rsc.orgnih.gov In the case of this compound, the active methylene group can react with various aldehydes, such as benzaldehyde, to form an α,β-unsaturated product. researchgate.net The reaction mechanism typically involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. nih.gov Subsequent dehydration leads to the final condensed product. The selectivity of this reaction can be influenced by the reaction conditions, including the choice of catalyst and solvent. nih.gov

Table 3: Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine | α,β-Unsaturated Thioamide |

Electrophilic and Nucleophilic Substitution Reactions on the Piperidine Ring and Propanethioamide Chain

The piperidine ring in this compound is a saturated heterocyclic system. Direct electrophilic substitution on the ring is generally difficult due to the lack of a π-electron system. However, the nitrogen atom of the amide can influence the reactivity of the adjacent carbons.

Electrophilic addition to the enamine tautomer of N-acylpiperidines is a known reaction pathway. acs.org This suggests that under appropriate conditions, the propanethioamide chain of this compound could tautomerize to an enamine, which could then react with electrophiles at the α-carbon.

Regarding the piperidine ring itself, functionalization often occurs at the nitrogen atom or at the α-carbon. While the nitrogen is already part of an amide linkage, reactions at the α-carbon of N-acylpiperidines can be achieved through the formation of an N-acyliminium ion precursor, which can then react with nucleophiles. nih.gov

Nucleophilic substitution reactions on the propanethioamide chain are also conceivable. The carbonyl and thiocarbonyl groups are electrophilic centers and can be attacked by nucleophiles. For example, strong nucleophiles could potentially cleave the amide bond or add to the thiocarbonyl group.

Mechanistic Studies on the Organic Transformations Involving 3 Oxo 3 Piperidin 1 Ylpropanethioamide

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The kinetics and thermodynamics of reactions involving β-ketothioamides are intrinsically linked to their tautomeric equilibria. These compounds can exist in keto, enol, and enethiol forms, and the dominant tautomer influences the reaction pathway.

Tautomeric Equilibrium:

Quantum-chemical studies on the keto-enol-enethiol tautomerism of 3-oxo-3-R1-N-R2-propanethioamides have been performed using density functional theory (DFT). researchgate.net These studies indicate that the equilibrium is dependent on the nature of the substituents (R1 and R2) and the solvent. researchgate.netresearchgate.net Generally, the keto form is the most stable, often stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. researchgate.net However, in some cases, the enol form can be dominant. researchgate.net For N,N-disubstituted β-ketothioamides like 3-Oxo-3-piperidin-1-ylpropanethioamide, the enol form would involve the methylene (B1212753) protons.

In a study on acetylthioacetamides, thermodynamic data for the keto-enol equilibria were determined by 1H NMR spectroscopy. It was found that the enol form with intramolecular hydrogen bonding between the hydroxyl group and the thioketo group is a significant contributor. researchgate.net While specific thermodynamic parameters for this compound are not available, the general principles of tautomerism are crucial for understanding its reactivity. For instance, the less stable tautomer, though present in lower concentration, may be the more reactive species in a particular transformation.

The table below illustrates the solvent dependency of the keto-enol equilibrium for a representative 1,3,4-thiadiazole derivative with a similar β-keto moiety, highlighting the shift in equilibrium with solvent polarity. nih.govnih.gov

| Solvent | Keto Form (%) | Enol Form (%) |

| DMSO (polar aprotic) | Favored | Minor |

| Chloroform (non-polar) | Minor | Favored |

This data is for a model compound and illustrates a general principle that may apply to this compound.

Identification of Key Intermediates and Transition States

The identification of intermediates and transition states in reactions of β-ketothioamides is often pursued through a combination of experimental techniques and computational modeling.

Reaction Intermediates:

In many reactions of β-ketothioamides, the initial step involves the formation of a reactive intermediate from one of its tautomeric forms. For example, in the synthesis of tetrasubstituted dihydrothiophenes from β-ketothioamides and β-nitrostyrenes, a proposed mechanism involves the deprotonation of the active methylene group to form a carbanionic intermediate. This intermediate then acts as a nucleophile. mdpi.com

Another common reaction pathway involves the nucleophilic character of the sulfur atom. In the synthesis of optically active thiophenes, the proposed mechanism includes an initial attack of the α-carbon of the β-ketothioamide on an aldehyde, followed by an intramolecular S-cyclization. chim.it

Transition States:

Computational chemistry, particularly DFT, is a powerful tool for elucidating the transition states of reactions involving thioamides. nih.gov For instance, in the transamidation of thioamides, the DFT-computed free energy profile identified the transition state for the nucleophilic addition of an amine to the thioamide carbonyl group. nih.gov While specific transition state calculations for reactions of this compound are not reported, analogous computational studies on related systems provide a framework for understanding the energetic barriers and geometries of the transition states. These calculations can help to predict the feasibility of a proposed reaction mechanism and to understand the factors that influence reaction rates.

Role of Solvent Effects and Catalysis in Reaction Outcomes

The solvent and the presence of a catalyst can significantly influence the outcome of reactions involving β-ketothioamides by altering the tautomeric equilibrium, stabilizing intermediates or transition states, and providing alternative reaction pathways.

Solvent Effects:

The polarity of the solvent can have a pronounced effect on both the reaction rate and the product distribution. In a study on the lipase-catalyzed cyclization of β-ketothioamides, polar solvents like ethanol and acetonitrile were found to be more efficient than non-polar solvents such as dichloromethane and n-hexane. mdpi.com This suggests that the transition state of the reaction is more polar than the reactants and is therefore stabilized by polar solvents. The choice of solvent can also influence the keto-enol equilibrium, as demonstrated in the table in section 5.1, which in turn affects the concentration of the reactive tautomer. nih.govnih.gov

The following table summarizes the effect of different solvents on the yield of a lipase-catalyzed cyclization reaction of a β-ketothioamide, demonstrating the impact of the reaction medium. mdpi.com

| Entry | Solvent | Yield (%) |

| 1 | Water | <10 |

| 2 | Ethanol | 92 |

| 3 | Acetonitrile | 95 |

| 4 | Tetrahydrofuran | 85 |

| 5 | 1,4-Dioxane | 78 |

| 6 | Toluene | 65 |

| 7 | Dichloromethane | 58 |

| 8 | n-Hexane | 45 |

This data is for a representative reaction of a β-ketothioamide and illustrates the general influence of solvent polarity.

Catalysis:

Both acid and base catalysis are common in organic transformations involving β-keto compounds. For β-ketothioamides, catalysts can facilitate the formation of the reactive enol or enolate forms. In a study on the reaction of 3-oxo-3-R1-N-R2-propanethioamides with 2-amino-5-R-pyridines, acetic acid was used as the solvent and likely also acted as a catalyst. researchgate.net

Enzymes have also been employed as catalysts. For example, porcine pancreatic lipase (PPL) was used to catalyze the cyclization of β-ketothioamides with β-nitrostyrenes to synthesize dihydrothiophenes. mdpi.com The enzyme provides an alternative reaction pathway with a lower activation energy, and its active site can control the stereochemistry of the product. The proposed mechanism involves the activation of the β-ketothioamide by the amino acid residues in the enzyme's active site. mdpi.com

Advanced Computational Chemistry and Theoretical Insights into 3 Oxo 3 Piperidin 1 Ylpropanethioamide

Electronic Structure and Molecular Orbital Theory Calculations

The electronic character of 3-oxo-3-piperidin-1-ylpropanethioamide is fundamentally shaped by the interplay of its constituent functional groups: the piperidine (B6355638) ring, the ketone, and the thioamide. Molecular orbital (MO) theory, particularly when implemented with Density Functional Theory (DFT) methods, allows for a detailed description of the electron distribution and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The thioamide group is a critical determinant of the molecule's electronic properties. The resonance within the thioamide moiety (C(=S)-N) results in a significant partial double bond character for the C-N bond, which is generally stronger than in the corresponding amide. nih.gov This resonance also leads to a delocalization of electron density. The sulfur atom, being less electronegative than oxygen, results in a smaller dipole moment for the C=S bond compared to a C=O bond. acs.org

The HOMO is anticipated to be predominantly localized on the thioamide group, specifically with a significant contribution from the sulfur atom's lone pair electrons and the π-system of the C=S bond. The LUMO, conversely, is expected to be a π* anti-bonding orbital, also centered on the thioamide functional group. The energy gap between the HOMO and LUMO is a crucial parameter, as it provides insights into the molecule's chemical reactivity and its electronic transition properties. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide quantitative values for these orbital energies and visualize their spatial distribution.

Table 1: Theoretical Electronic Properties of this compound (Exemplary Data)

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, reflecting the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Conformational Analysis and Energy Minimization Studies

The conformational flexibility of this compound is primarily associated with the piperidine ring and the rotation around the single bonds of the propanethioamide chain. The piperidine ring is expected to adopt a chair conformation as its lowest energy state, which minimizes steric strain and torsional strain. acs.orgnih.gov However, other conformations, such as the twist-boat, are also possible and may be accessible at room temperature. acs.orgnih.gov Computational studies on N-acylpiperidines have shown that the energy difference between the chair and twist-boat conformations can be relatively small, on the order of a few kcal/mol. acs.orgnih.gov

Energy minimization studies, employing methods like molecular mechanics or quantum mechanics, can be used to locate the stable conformers and determine their relative energies. The potential energy surface of the molecule can be scanned by systematically rotating the rotatable bonds to identify all local minima.

For this compound, a key conformational feature is the orientation of the propanethioamide group relative to the piperidine ring. Due to the partial double bond character of the N-C(S) bond, rotation around this bond is restricted, leading to the possibility of cis and trans isomers with respect to the thioamide plane.

Table 2: Relative Energies of Postulated Conformers of this compound (Exemplary Data)

| Conformer | Relative Energy (kcal/mol) | Piperidine Ring Conformation | Description |

|---|---|---|---|

| 1 | 0.0 | Chair | The global minimum energy conformer. |

| 2 | 2.5 | Chair | A higher energy chair conformer due to different orientation of the side chain. |

Note: The data in this table is illustrative and represents typical values that would be obtained from conformational analysis calculations.

Prediction of Spectroscopic Properties through Theoretical Models

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. The thioamide group has several characteristic vibrations. The C=S stretching frequency is typically observed in the range of 1120 ± 20 cm⁻¹, which is significantly lower than the C=O stretching frequency of amides (around 1660 cm⁻¹). nih.gov The C-N stretching vibration of the thioamide also has a characteristic frequency. The ketone C=O stretch is expected to appear in its typical region, around 1700-1720 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy using DFT calculations. The ¹³C chemical shift of the thio-carbonyl carbon is a particularly distinctive feature, typically appearing significantly downfield (around 200-210 ppm) compared to the carbonyl carbon of an amide. nih.gov The protons and carbons of the piperidine ring will exhibit chemical shifts dependent on their position within the chair conformation (axial vs. equatorial).

UV-Vis Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. Thioamides typically exhibit two main absorption bands in the UV region: a lower intensity n→π* transition at longer wavelengths and a more intense π→π* transition at shorter wavelengths. scispace.com

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectroscopic Data | Predicted Value | Functional Group Assignment |

|---|---|---|

| IR Frequency (C=O) | 1715 cm⁻¹ | Ketone |

| IR Frequency (C=S) | 1125 cm⁻¹ | Thioamide |

| ¹³C NMR Chemical Shift (C=O) | 195 ppm | Ketone |

| ¹³C NMR Chemical Shift (C=S) | 205 ppm | Thioamide |

| UV-Vis λmax (n→π*) | 340 nm | Thioamide |

Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic prediction calculations.

Computational Modeling of Reaction Pathways and Energy Barriers

Computational chemistry can be employed to investigate the reactivity of this compound and to model the mechanisms of its potential reactions. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products, and to determine the activation energies (energy barriers).

A plausible reaction for this molecule is the nucleophilic addition to the thio-carbonyl carbon, which is a common reaction for thioamides. nih.gov For example, the hydrolysis of the thioamide group can be modeled to understand its stability in aqueous environments. DFT calculations can be used to map the free energy profile of the reaction, providing insights into the reaction rate and the stability of the tetrahedral intermediate. nih.gov

Another potential area of reactivity is at the α-carbon to the ketone, which could undergo deprotonation to form an enolate. The energy barrier for this process and the subsequent reactions of the enolate could be computationally explored.

Table 4: Calculated Energy Barriers for a Hypothetical Reaction of this compound (Exemplary Data)

| Reaction Step | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack on C=S | The initial step of hydrolysis, forming a tetrahedral intermediate. | 15.2 |

| Proton transfer | An intramolecular proton transfer step. | 5.1 |

Note: The data in this table is illustrative and represents typical values that would be obtained from reaction pathway modeling.

Strategic Applications of 3 Oxo 3 Piperidin 1 Ylpropanethioamide in Complex Molecular Synthesis

Precursor Role in the Construction of Sulfur- and Nitrogen-Containing Heterocycles

The presence of both sulfur and nitrogen atoms, along with a reactive dicarbonyl-like functionality, makes 3-Oxo-3-piperidin-1-ylpropanethioamide an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. Its ability to react with various electrophiles and nucleophiles has been harnessed to construct important five- and six-membered ring systems.

One of the most prominent applications of β-ketothioamides, such as this compound, is in the Hantzsch thiazole (B1198619) synthesis . In this reaction, the thioamide functionality readily condenses with α-haloketones to furnish highly substituted thiazole rings. The reaction proceeds through the formation of a thiazolinium intermediate, followed by dehydration to yield the aromatic thiazole.

Similarly, the compound is a key component in the Gewald thiophene (B33073) synthesis . This reaction typically involves the condensation of the β-ketothioamide with an activated nitrile in the presence of elemental sulfur and a base. The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and subsequent cyclization to afford 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.

The nitrogen-containing piperidine (B6355638) ring and the thioamide nitrogen also enable the synthesis of various nitrogenous heterocycles. For instance, in reactions with 2-aminopyridines, this compound can lead to the formation of pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.net The reaction pathway is often dependent on the substitution pattern of the thioamide. researchgate.net

Below is a table summarizing the synthesis of various heterocycles using this compound as a precursor.

| Heterocycle | Reaction Name | Co-reactant(s) | General Conditions |

| Substituted Thiazoles | Hantzsch Thiazole Synthesis | α-Haloketones | Base catalysis, alcoholic solvent |

| 2-Aminothiophenes | Gewald Reaction | Activated nitriles, Elemental sulfur | Base (e.g., morpholine), alcoholic solvent |

| Pyrido[1,2-a]pyrimidines | Condensation-Cyclization | 2-Aminopyridines | Acetic acid, heat |

| Dihydropyridines | Hantzsch Pyridine (B92270) Synthesis | Aldehydes, β-Ketoesters | Ammonia or ammonium (B1175870) acetate, heat |

Integration into Multi-Component Reaction Sequences for Chemical Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool for generating chemical diversity. This compound is an excellent substrate for such reactions due to its multiple reactive sites.

A classic example is the Biginelli reaction , a one-pot synthesis of dihydropyrimidinones. While the classical Biginelli reaction utilizes a β-ketoester, a urea (B33335) or thiourea (B124793), and an aldehyde, modifications of this reaction can incorporate β-ketothioamides. In such a scenario, this compound can potentially act as the 1,3-dicarbonyl component, reacting with an aldehyde and a urea or thiourea to generate dihydropyrimidine (B8664642) derivatives bearing a piperidine moiety.

Another significant MCR is the Hantzsch pyridine synthesis , which traditionally involves an aldehyde, ammonia, and two equivalents of a β-ketoester to produce dihydropyridines. wikipedia.org this compound can serve as one of the β-dicarbonyl components, leading to the formation of highly functionalized pyridine rings. These dihydropyridine (B1217469) products can often be easily oxidized to the corresponding aromatic pyridines. wikipedia.org

The following table illustrates the potential integration of this compound in well-known multi-component reactions.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Biginelli-like Reaction | This compound | Aldehyde | Urea/Thiourea | Dihydropyrimidin(thi)ones |

| Hantzsch Pyridine Synthesis | This compound | Aldehyde | β-Ketoester & Ammonia | Dihydropyridines |

Application in Cascade and Tandem Reactions

Cascade and tandem reactions, where a sequence of intramolecular or intermolecular transformations occurs in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. The structural features of this compound make it a suitable candidate for initiating such reaction cascades.

For instance, the reaction of β-ketothioamides with certain electrophiles can trigger a cascade of cyclization and rearrangement reactions. A reaction with an α,β-unsaturated aldehyde could potentially proceed through a Michael addition, followed by an intramolecular cyclization and dehydration to yield complex heterocyclic systems.

While specific examples solely featuring this compound in cascade reactions are not extensively documented in readily available literature, the known reactivity of β-ketothioamides suggests their high potential in this area. For example, a plausible cascade reaction could involve an initial Knoevenagel condensation of the active methylene (B1212753) group of this compound with an aldehyde, followed by an intramolecular cyclization involving the thioamide sulfur or nitrogen onto a suitably positioned functional group in the initial product. This could lead to the rapid assembly of fused heterocyclic scaffolds.

The development of novel cascade reactions involving this versatile building block remains an active area of research, with the potential to unlock new pathways to intricate molecular architectures.

Emerging Research Avenues and Future Outlook for 3 Oxo 3 Piperidin 1 Ylpropanethioamide

Design of Novel Derivations and Analogues with Tunable Reactivity

The modular nature of 3-oxo-3-piperidin-1-ylpropanethioamide makes it an attractive scaffold for the design of novel derivatives with tailored chemical properties. The core structure can be systematically modified at several positions to influence its reactivity, stability, and potential biological activity.

Key areas for the design of new analogues include:

Modification of the Piperidine (B6355638) Ring: Introduction of substituents on the piperidine ring can significantly alter the steric and electronic properties of the molecule. For instance, the incorporation of electron-withdrawing or electron-donating groups could modulate the nucleophilicity of the nitrogen atom and influence the conformational preferences of the ring.

Alterations to the Propanethioamide Chain: The methylene (B1212753) bridge of the propanethioamide moiety is a prime site for substitution. Introducing alkyl or aryl groups at the C2 position could lead to analogues with altered acidity of the α-protons and potentially new stereocenters, opening avenues for asymmetric synthesis and chiral separations.

Variations of the Thioamide Group: While the thioamide is a defining feature, its reactivity can be tuned. For example, conversion to thioimidates could provide intermediates for further functionalization. nih.gov The design of analogues where the sulfur atom is replaced by selenium (selenoamides) could also lead to compounds with unique reactivity profiles.

The synthesis of such analogues would likely rely on established methods for β-ketothioamide preparation. A common approach involves the reaction of a β-keto ester with a primary or secondary amine in the presence of a thionating agent like Lawesson's reagent or phosphorus pentasulfide. chemrxiv.orgbeilstein-journals.org Alternatively, a three-component reaction between a ketone, an amine, and a sulfur source represents a more atom-economical approach. nih.govmdpi.com

Below is a table summarizing potential synthetic strategies for novel derivatives:

| Derivative Type | Potential Synthetic Approach | Key Reagents |

| Substituted Piperidine Analogues | Reaction of a substituted piperidine with a β-keto ester and a thionating agent. | Substituted piperidines, Ethyl acetoacetate (B1235776), Lawesson's reagent |

| C2-Substituted Propanethioamide Analogues | Claisen condensation of a substituted ketone with an ester followed by thionation and amidation. | Substituted ketones, Diethyl carbonate, Piperidine, P4S10 |

| Thioimidate Derivatives | Alkylation of the thioamide sulfur atom. | This compound, Alkyl halide, Base |

These synthetic explorations will undoubtedly lead to a library of novel compounds with a spectrum of reactivities, paving the way for their application in various fields of chemical science.

Exploration of Unconventional Reaction Conditions and Catalysts

The synthesis of thioamides, including this compound and its analogues, can often be improved by exploring unconventional reaction conditions and novel catalytic systems. These approaches can lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. thieme-connect.comnih.gov For the synthesis of thioamides, microwave-assisted methods can significantly reduce the time required for the thionation of amides or for multi-component reactions. nih.govresearchgate.netorganic-chemistry.org The application of microwave heating to the synthesis of this compound could offer a rapid and efficient alternative to conventional heating methods.

A comparative overview of conventional versus microwave-assisted thioamide synthesis is presented below:

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yields | Variable | Often higher |

| Side Reactions | More prevalent | Reduced |

Novel Catalytic Systems:

While many thioamide syntheses are performed without a catalyst, the development of new catalytic systems could enhance the efficiency and selectivity of these reactions. researchgate.net For instance, the use of transition metal catalysts in coupling reactions involving thioamides is an area of active research. mdpi.com Furthermore, organocatalysis could offer a metal-free alternative for the asymmetric synthesis of chiral thioamide derivatives.

Recent research has also explored the use of biocatalysts, such as lipases, to promote reactions involving β-ketothioamides, offering an environmentally benign approach to the synthesis of complex heterocyclic structures. mdpi.com

Flow Chemistry:

Continuous flow chemistry provides several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. researchgate.net The synthesis of this compound and its derivatives could be adapted to a flow-based system, which would be particularly beneficial for reactions that are exothermic or involve hazardous reagents.

Methodological Advancements in the Synthesis and Characterization of Thioamides

Continuous innovation in synthetic and analytical methodologies is crucial for advancing the study of thioamides like this compound.

Advanced Synthetic Methods:

Recent years have seen the development of more practical and sustainable methods for thioamide synthesis. These include catalyst- and solvent-free conditions, the use of water as a reaction medium, and the development of novel, milder thionating agents. nih.govmdpi.comorganic-chemistry.org For example, the Willgerodt-Kindler reaction, a classic method for thioamide synthesis, has been adapted to proceed under greener conditions. chemrxiv.orgnih.gov The application of these modern synthetic protocols to the preparation of this compound could lead to more efficient and environmentally responsible manufacturing processes.

Sophisticated Characterization Techniques:

The unambiguous characterization of novel thioamide derivatives is paramount. Advanced spectroscopic techniques play a vital role in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are indispensable for the structural elucidation of thioamides. ipb.ptrsc.orgresearchgate.net The chemical shift of the thiocarbonyl carbon, typically found in the range of 200-210 ppm in ¹³C NMR, is a characteristic feature of thioamides. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. rsc.org Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns of thioamides, aiding in their structural identification. nih.govresearchgate.netresearchgate.net The mass difference of approximately 16 Da between a thioamide and its corresponding amide can be a useful diagnostic tool. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of crystalline thioamides, confirming connectivity and stereochemistry. While no crystal structure for this compound is currently available, the structure of the related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, has been reported and shows a chair conformation for the piperidine ring. nih.govresearchgate.net

The continued development and application of these advanced synthetic and analytical methods will be instrumental in unlocking the full potential of this compound and its analogues in various scientific disciplines.

Q & A

Q. How can researchers integrate findings from this compound into broader material science or medicinal chemistry contexts?

- Methodological Answer :

- Collaborative frameworks : Partner with material scientists to explore applications (e.g., metal-organic frameworks using the thioamide as a ligand).

- Patent landscaping : Use tools like PatSnap to identify gaps in intellectual property.

- Translational pipelines : Align bioactivity data with disease pathways via KEGG or Reactome databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.